5-Bromo-3-chloro-1,7-naphthyridin-8-ol
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Overview
Description
5-Bromo-3-chloro-1,7-naphthyridin-8-ol is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of bromine and chlorine atoms attached to a naphthyridine ring, which is a fused ring system containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 5-Bromo-3-chloro-1,7-naphthyridin-8-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For example, the Gould-Jacobs reaction can be employed, where 3-aminopyridine reacts with diethyl methylenemalonate followed by thermal cyclization . Industrial production methods may involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Chemical Reactions Analysis
5-Bromo-3-chloro-1,7-naphthyridin-8-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions to form complex structures with other aromatic compounds.
Common reagents used in these reactions include alkyl halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-3-chloro-1,7-naphthyridin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential use in drug development.
Medicine: It has shown promise in the development of anticancer and antimicrobial agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-1,7-naphthyridin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
5-Bromo-3-chloro-1,7-naphthyridin-8-ol can be compared with other naphthyridine derivatives such as:
1,5-Naphthyridine: Known for its biological activity and use in medicinal chemistry.
1,6-Naphthyridine: Exhibits anticancer and antimicrobial properties.
1,8-Naphthyridine: Used in the development of drugs and industrial applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H4BrClN2O |
---|---|
Molecular Weight |
259.49 g/mol |
IUPAC Name |
5-bromo-3-chloro-7H-1,7-naphthyridin-8-one |
InChI |
InChI=1S/C8H4BrClN2O/c9-6-3-12-8(13)7-5(6)1-4(10)2-11-7/h1-3H,(H,12,13) |
InChI Key |
IPZRSNMRFLEWSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=CNC2=O)Br)Cl |
Origin of Product |
United States |
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